3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 1-methyl-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Piperidine: The parent compound without the triazole substitution.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole-substituted compound with different substitution patterns.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(10-6-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
QFAIHZSCCYZPSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2CCCNC2 |
Origin of Product |
United States |
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